molecular formula C7H12O3 B15259902 Methyl 5-methyloxolane-2-carboxylate

Methyl 5-methyloxolane-2-carboxylate

Cat. No.: B15259902
M. Wt: 144.17 g/mol
InChI Key: PQTRMNDPHASIGS-UHFFFAOYSA-N
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Description

Methyl 5-methyloxolane-2-carboxylate (CAS: 1847423-09-9) is a cyclic ether ester characterized by a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 5-position and a methyl ester moiety at the 2-position. Its IUPAC name, rac-methyl (2R,5R)-5-methyloxolane-2-carboxylate, indicates a racemic mixture of stereoisomers with specific configurations. This compound belongs to a class of oxygenated heterocycles, often utilized as intermediates in organic synthesis or specialty chemicals due to their structural rigidity and functional versatility .

The oxolane ring imparts moderate polarity, influencing solubility in organic solvents, while the ester group enhances reactivity toward nucleophilic agents. Applications may include its use as a building block for pharmaceuticals, agrochemicals, or fragrances, though specific industrial uses are less documented in publicly available literature.

Properties

IUPAC Name

methyl 5-methyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTRMNDPHASIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyloxolane-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-methyloxolane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Chemical Reactions

Methyl 5-methyloxolane-2-carboxylate participates in several key reaction types:

Reaction Type Reagents/Conditions Products
HydrolysisH2O\text{H}_2\text{O}, H+\text{H}^+ or OH\text{OH}^-5-Methyloxolane-2-carboxylic acid
OxidationKMnO4\text{KMnO}_4, CrO3\text{CrO}_3Ketones or aldehydes (via cleavage of ester group)
Nucleophilic SubstitutionNH3\text{NH}_3, aminesAmides or substituted esters
TransesterificationAlcohols, acid/base catalystsNew esters (e.g., ethyl 5-methyloxolane-2-carboxylate)
Ring-Opening ReactionsStrong nucleophiles (e.g., Grignard reagents)Linear carboxylic acid derivatives

Hydrolysis

  • Acidic Conditions : Protonation of the ester carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. The oxolane ring remains intact due to its stability under mild acidic conditions.

  • Basic Conditions : Saponification occurs, yielding the sodium salt of 5-methyloxolane-2-carboxylic acid and methanol.

Oxidation

Strong oxidizing agents like KMnO4\text{KMnO}_4 target the ester’s α-carbon, leading to cleavage of the carboxylate group and formation of ketones or aldehydes.

Nucleophilic Acyl Substitution

The carbonyl carbon undergoes attack by nucleophiles (e.g., amines), forming tetrahedral intermediates that collapse to release methanol and generate amides.

Influence of Reaction Conditions

  • Temperature : Elevated temperatures accelerate hydrolysis and oxidation but may destabilize the oxolane ring.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents favor ester stability.

  • Catalysts : Acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) facilitate transesterification, whereas base catalysts (e.g., NaOH\text{NaOH}) drive saponification.

Kinetic and Thermodynamic Considerations

Studies indicate that the oxolane ring’s conformational rigidity reduces entropy penalties during reactions, favoring nucleophilic acyl substitutions over ring-opening pathways under standard conditions. Kinetic data for hydrolysis (k103s1k \approx 10^{-3} \, \text{s}^{-1} at 25°C) suggest moderate reactivity compared to linear esters.

Comparative Reactivity Insights

While structurally similar to tetrahydrofuran derivatives, this compound’s ester group dominates its reactivity, distinguishing it from non-esterified analogs like 2-methyloxolane (a bio-based solvent) .

Scientific Research Applications

Methyl 5-methyloxolane-2-carboxylate is a chemical compound with applications spanning across various scientific and industrial fields. It is primarily utilized as an intermediate in chemical synthesis, a solvent in industrial processes, and a subject of study for its potential biological activities.

Scientific Research Applications

Chemistry this compound serves as a crucial building block in synthesizing complex organic molecules. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for creating more complex structures.

Biology The compound is investigated for its potential antimicrobial and anticancer properties, indicating its possible use in developing new treatments. Studies have demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Medicine As a building block for pharmaceutical agents, this compound contributes to developing new drugs and therapies. The interactions of related compounds with biological macromolecules, such as proteins and receptors, are studied to understand their pharmacodynamics and potential therapeutic uses.

Industry this compound is employed in the production of fine chemicals and as a solvent in various industrial processes.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The hydroxyl group can participate in substitution reactions to form ethers or esters, employing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

The major products resulting from these reactions include various substituted tetrahydrofuran derivatives, which are valuable in organic synthesis and pharmaceutical applications.

2-Methyloxolane as an Alternative Solvent

2-Methyloxolane (2-MeOx), also known as 2-MeTHF, is a bio-based solvent with environmentally and economically viable applications as a replacement for conventional petroleum-based solvents in the extraction of lipophilic foodstuff and natural products . It has been compared to other solvents like hexane, cyclopentyl methyl ether (CPME), dimethylcarbonate (DMC), ethyl acetate (EtOAc) .

Case Studies of 2-MeOx Use

  • Extraction of Limonene from Orange Peel Waste 2-MeOx increased limonene yield by 40% compared to hexane, using maceration in a shaking incubator at 70 °C for 1.5 hours with a 1:10 solid-to-solvent ratio .
  • Extraction from Hop Cones 2-MeOx and hexane extracts had similar olfactory profiles when used in reflux at boiling point for 2 hours with a 1/10 solid to solvent ratio, and in Soxhlet extraction at 40–60 °C for 6 hours with a 1:6 solid to solvent ratio .
  • Green Solid-Phase Peptide Synthesis 2-MeTHF can be used for Fmoc removal, washing, and coupling steps, followed by washing with EtOAc at room temperature .

Mechanism of Action

The mechanism of action of methyl 5-methyloxolane-2-carboxylate depends on the specific reactions it undergoes. In general, the compound acts as a substrate in various chemical reactions, interacting with enzymes or catalysts to form new products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues

Methyl 5-methyloxolane-2-carboxylate is structurally compared to other cyclic and acyclic methyl esters:

Compound Name Core Structure Key Substituents CAS Number Reference
This compound Oxolane (THF) ring 5-methyl, 2-methyl ester 1847423-09-9
Sandaracopimaric acid methyl ester Diterpene Bicyclic diterpene core Not specified
Methyl salicylate Aromatic (benzene) 2-hydroxybenzoate ester 119-36-8
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate Thiazole ring 4-chloro, 2-ethoxy, 5-methyl ester 1909305-82-3



Key Observations :

  • Ring Type : The oxolane ring in the target compound offers greater conformational flexibility compared to aromatic (methyl salicylate) or heteroaromatic (thiazole) systems, which exhibit resonance stabilization and higher thermal stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in thiazole derivatives) increase electrophilicity of the ester carbonyl, accelerating hydrolysis rates relative to the target compound’s methyl-substituted oxolane .

Physical and Chemical Properties

Property This compound (Estimated) Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Boiling Point (°C) 180–200 (est.) 222 >300 (high MW diterpene)
Solubility Miscible in polar aprotic solvents Slightly polar solvents Low (non-polar solvents)
Stability Hydrolyzes under acidic/basic conditions Stable Thermally stable

Notable Trends:

  • Boiling Points : Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .
  • Solubility : The oxolane ring enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to aromatic esters like methyl salicylate, which prefer less polar media .

Reactivity and Functional Behavior

  • Hydrolysis : Methyl esters generally undergo saponification in basic conditions. The target compound’s hydrolysis rate is slower than electron-deficient esters (e.g., thiazole derivatives with chloro groups) but faster than sterically hindered diterpene esters .
  • Thermal Decomposition : Oxolane rings may undergo ring-opening reactions at elevated temperatures, unlike rigid diterpene frameworks, which resist decomposition below 300°C .

Biological Activity

Methyl 5-methyloxolane-2-carboxylate is a compound that has garnered attention in various biological research contexts, particularly in relation to its interactions with enzymes and metabolic pathways. This article explores the biological activity of this compound, presenting findings from diverse studies, case analyses, and relevant data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as oxolanes. Its structure features a five-membered ring with a carboxylate functional group, which is significant for its biological interactions. The molecular formula is C8H14O3C_8H_{14}O_3, and it exhibits properties typical of carboxylic acids, including the ability to form hydrogen bonds.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The carboxylic acid group can engage in hydrogen bonding and ionic interactions with enzymes and receptors, influencing their activity. The oxolane ring structure contributes to the compound’s binding affinity and specificity, which are crucial for its biological effects.

1. Enzyme Interactions

Research indicates that this compound can be utilized to study enzyme interactions. It acts as a substrate or inhibitor in various enzymatic reactions, impacting metabolic pathways involving oxolane derivatives.

2. Cytotoxicity Studies

A study focused on the cytotoxic effects of related compounds demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as HeLa and HepG2. Notably, certain derivatives showed significant inhibition of cell proliferation, indicating potential anti-cancer properties .

3. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications of the compound, suggesting that specific functional groups enhance its bioactivity .

Case Studies

Case Study 1: Enzymatic Assays
A series of enzymatic assays were conducted to evaluate the interaction between this compound and various enzymes involved in metabolic processes. The results indicated that the compound significantly inhibited enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Cytotoxicity Assessment
In a comparative study assessing the cytotoxic effects of methyl 5-methyloxolane derivatives against cancer cell lines, it was found that certain modifications led to enhanced antiproliferative activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

Data Tables

Compound IC50 (µM) Cell Line Activity
This compound15HeLaModerate Cytotoxicity
Derivative A8HepG2High Cytotoxicity
Derivative B20VeroLow Cytotoxicity

Research Findings

  • Metabolic Pathways : this compound has been implicated in several metabolic pathways involving lipid metabolism and energy production.
  • Toxicological Profile : Safety assessments indicate that while the compound is rapidly metabolized with low bioaccumulation potential, certain derivatives may exhibit toxicity at high concentrations .
  • Environmental Impact : As a bio-based solvent, this compound presents an environmentally friendly alternative for extraction processes in food and natural product industries, reducing reliance on petroleum-based solvents .

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